REACTION_CXSMILES
|
[C:1](OO)(C)(C)C.[CH2:7]([OH:18])[C@@H:8](O)[C@H:9]1[O:14][C:12](=[O:13])[C:11](O)=[C:10]1O.N>O>[C:12]([O:14][CH2:9][CH:8]1[O:18][CH2:7]1)(=[O:13])[C:11]([CH3:10])=[CH2:1]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
erythorbic acid
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
monomer
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture #1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
initiator
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture #1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture #2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
ADDITION
|
Details
|
were added over a 105 minute period
|
Duration
|
105 min
|
Type
|
WAIT
|
Details
|
After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The dispersion was cooled to room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](OO)(C)(C)C.[CH2:7]([OH:18])[C@@H:8](O)[C@H:9]1[O:14][C:12](=[O:13])[C:11](O)=[C:10]1O.N>O>[C:12]([O:14][CH2:9][CH:8]1[O:18][CH2:7]1)(=[O:13])[C:11]([CH3:10])=[CH2:1]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
erythorbic acid
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
monomer
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture #1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
initiator
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture #1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture #2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
ADDITION
|
Details
|
were added over a 105 minute period
|
Duration
|
105 min
|
Type
|
WAIT
|
Details
|
After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The dispersion was cooled to room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |